2-(3-chlorophenoxy)-N-(1-cyanoethyl)propanamide
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Overview
Description
2-(3-chlorophenoxy)-N-(1-cyanoethyl)propanamide is an organic compound characterized by the presence of a chlorophenoxy group, a cyanoethyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N-(1-cyanoethyl)propanamide typically involves the following steps:
Formation of 3-chlorophenoxyacetic acid: This can be achieved by reacting 3-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Conversion to 3-chlorophenoxyacetyl chloride: The 3-chlorophenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride.
Amidation: The 3-chlorophenoxyacetyl chloride is reacted with 1-cyanoethylamine to form this compound. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenoxy)-N-(1-cyanoethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(3-chlorophenoxy)-N-(1-cyanoethyl)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N-(1-cyanoethyl)propanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The chlorophenoxy group can interact with hydrophobic regions of proteins or enzymes, potentially inhibiting their activity. The overall effect depends on the specific biological context and the molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N-(1-cyanoethyl)propanamide: Similar structure but with the chlorine atom in the para position.
2-(3-bromophenoxy)-N-(1-cyanoethyl)propanamide: Similar structure but with a bromine atom instead of chlorine.
2-(3-chlorophenoxy)-N-(1-cyanoethyl)butanamide: Similar structure but with a butanamide moiety instead of propanamide.
Uniqueness
2-(3-chlorophenoxy)-N-(1-cyanoethyl)propanamide is unique due to the specific positioning of the chlorine atom and the combination of functional groups, which can influence its reactivity and biological activity. The presence of the cyano group adds to its potential as a versatile intermediate in organic synthesis and its potential biological applications.
Properties
IUPAC Name |
2-(3-chlorophenoxy)-N-(1-cyanoethyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-8(7-14)15-12(16)9(2)17-11-5-3-4-10(13)6-11/h3-6,8-9H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKRXBHQOAMBEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)C(C)OC1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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